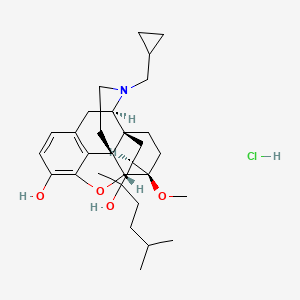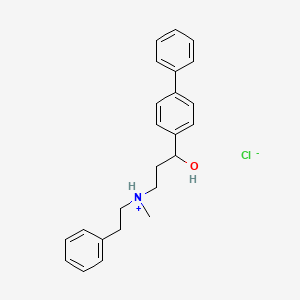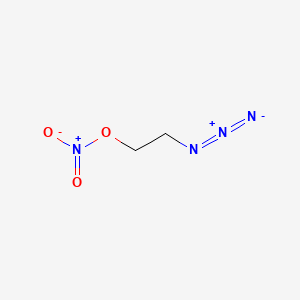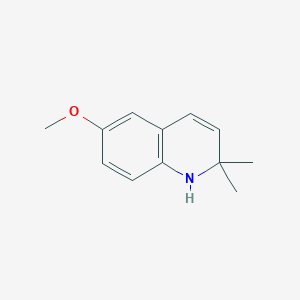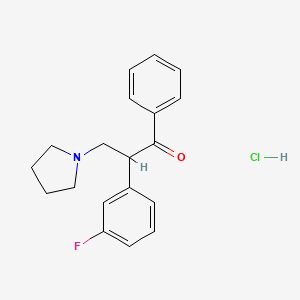
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride typically involves the reaction of m-fluorobenzaldehyde with pyrrolidine and propiophenone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Studied for its reactivity and potential as a precursor for other compounds.
Biology: Investigated for its effects on biological systems, including potential stimulant properties.
Medicine: Explored for potential therapeutic uses, although safety and efficacy need thorough evaluation.
Mecanismo De Acción
The mechanism of action of 2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride involves its interaction with molecular targets such as neurotransmitter transporters. It may inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels in the synaptic cleft and resulting in stimulant effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone: Without the hydrochloride salt form.
3,4-Methylenedioxypyrovalerone (MDPV): Another substituted cathinone with stimulant properties.
Mephedrone: A well-known substituted cathinone with similar effects.
Uniqueness
2-(m-Fluorophenyl)-3-(1-pyrrolidinyl)propiophenone hydrochloride is unique due to its specific substitution pattern and the presence of the m-fluorophenyl group, which may influence its pharmacological properties and reactivity compared to other substituted cathinones.
Propiedades
Número CAS |
40281-24-1 |
|---|---|
Fórmula molecular |
C19H21ClFNO |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20FNO.ClH/c20-17-10-6-9-16(13-17)18(14-21-11-4-5-12-21)19(22)15-7-2-1-3-8-15;/h1-3,6-10,13,18H,4-5,11-12,14H2;1H |
Clave InChI |
LYMCPICMHHGLKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


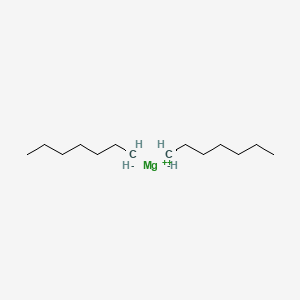
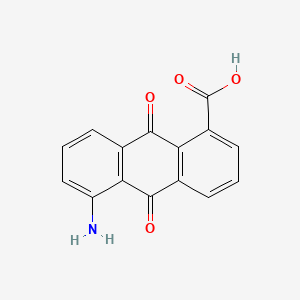
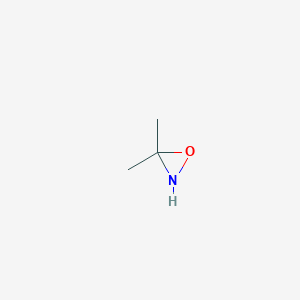

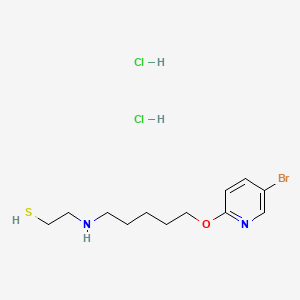
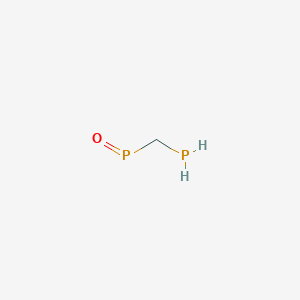
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)
![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
